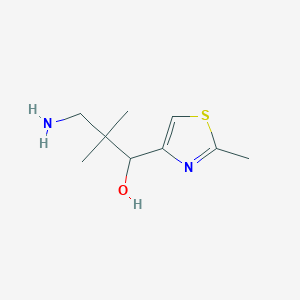

3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol

Description

3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol is a heterocyclic amino alcohol characterized by a 2-methyl-1,3-thiazole ring linked to a propanol backbone. The molecule features:

- Thiazole moiety: A five-membered aromatic ring containing sulfur and nitrogen, contributing to π-π stacking and hydrogen-bonding interactions.

- Amino and hydroxyl groups: Polar functional groups enhancing solubility and enabling hydrogen bonding.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting neurological or metabolic pathways due to similarities with thiazole-containing drugs like MTEP (mGluR5 antagonist) .

Properties

Molecular Formula |

C9H16N2OS |

|---|---|

Molecular Weight |

200.30 g/mol |

IUPAC Name |

3-amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol |

InChI |

InChI=1S/C9H16N2OS/c1-6-11-7(4-13-6)8(12)9(2,3)5-10/h4,8,12H,5,10H2,1-3H3 |

InChI Key |

FDGCMRAJAOMOAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C(C(C)(C)CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol typically involves the formation of the thiazole ring followed by the introduction of the amino and hydroxyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent functionalization steps introduce the amino and hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions on the thiazole ring can introduce various functional groups.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Material Science: Its unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of the target compound with analogs:

Key Differences and Implications

Backbone and Substituents: The target compound’s propanol backbone with dimethyl groups distinguishes it from cyclopropane-containing analogs (e.g., Enamine’s compound ), which exhibit restricted rotational freedom. Tolvaptan’s bis-thiazole urea structure enables dual receptor interactions, contrasting with the target’s single thiazole and primary amine .

Heterocycle Variations :

- Replacing thiazole with pyrazole (e.g., ) introduces nitrogen-rich aromaticity, altering electronic properties and binding affinities.

- Thiazole-to-thiadiazole substitutions (e.g., in ) increase ring strain and polarity, affecting metabolic stability.

Functional Group Impact: The hydroxyl group in the target compound enhances hydrophilicity compared to carboxylic acid derivatives (e.g., ), which may improve blood-brain barrier penetration. Amino groups in the target and Enamine’s cyclopropane analog enable nucleophilic reactivity, useful for conjugations in prodrug design.

Biological Activity

3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₆N₂OS

- Molecular Weight : 200.30 g/mol

- CAS Number : 1603007-05-1

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. In a study analyzing various thiazole compounds, it was found that those containing amino groups, such as 3-amino derivatives, showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antibacterial activity | |

| Thiazole derivatives (general) | Broad-spectrum antimicrobial activity |

Anticancer Activity

Thiazole compounds have been extensively studied for their anticancer properties. A recent review highlighted the structure-activity relationship (SAR) of thiazole derivatives and their cytotoxic effects on various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 3-Amino derivative | A431 (skin cancer) | < 5.00 | |

| Thiazole analogs | HT29 (colon cancer) | 1.61 ± 1.92 |

In vitro studies demonstrated that 3-amino derivatives could induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins, which are critical for cell survival.

Neuroprotective Activity

The neuroprotective effects of thiazole derivatives have also been documented. In a study focusing on anticonvulsant properties, compounds similar to 3-amino derivatives showed significant protection against seizure-induced neuronal damage.

| Compound | Model | Effectiveness | Reference |

|---|---|---|---|

| 3-Amino derivatives | PTZ-induced seizures in rats | Significant reduction in seizure duration |

Study on Antimicrobial Efficacy

A study conducted by researchers at MDPI evaluated the antimicrobial efficacy of various thiazole derivatives including 3-amino compounds. The results indicated that these compounds exhibited significant activity against both Staphylococcus aureus and Escherichia coli.

Clinical Trials for Anticancer Properties

Clinical trials involving thiazole-based compounds have shown promising results in treating specific types of cancers. For instance, a trial focusing on a series of thiazole derivatives reported improved outcomes in patients with advanced colorectal cancer when combined with standard chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.